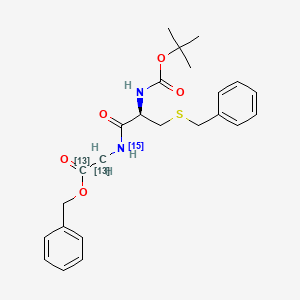
3-Phenylphenazopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylphenazopyridine is a derivative of Phenazopyridine . Phenazopyridine is a medication which, when excreted by the kidneys into the urine, has a local analgesic effect on the urinary tract . It is often used to help with the pain, irritation, or urgency caused by urinary tract infections, surgery, or injury to the urinary tract .
Chemical Reactions Analysis
Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled . The identification of a reactive hazard requires the detailed evaluation of both the properties of the substances used and the operating conditions .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .Scientific Research Applications
Synthesis of Pyrazole Derivatives
3-Phenylphenazopyridine can be used in the synthesis of pyrazole derivatives . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms and hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Medicinal Applications
Pyrazole derivatives, which can be synthesized using 3-Phenylphenazopyridine, have been found to exhibit diverse biological activities. These include roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agricultural Applications
In the agricultural sector, pyrazole derivatives synthesized from 3-Phenylphenazopyridine can be used due to their diverse array of activities .
Organic Synthesis
3-Phenylphenazopyridine, as part of the pyrazole structure, can be used in organic synthesis, where it acts as both a directing and transforming group .
Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives
3-Phenylphenazopyridine can be used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .
Synthesis of Pyrazole-1-Sulphonamides
3-Phenylphenazopyridine can be used in the synthesis of pyrazole-1-sulphonamides . These compounds can be obtained by the reaction of a series of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with p-sulfamylphenyl hydrazine in glacial acetic acid .
Safety And Hazards
Phenazopyridine may cause serious side effects. Stop using phenazopyridine and call your doctor at once if you have: little or no urinating; swelling, rapid weight gain; confusion, loss of appetite, pain in your side or lower back; fever, pale or yellowed skin, stomach pain, nausea and vomiting; or blue or purple appearance of your skin .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Phenylphenazopyridine can be achieved by the condensation reaction between 2-aminopyridine and 3-nitrobenzaldehyde, followed by reduction and cyclization reactions.", "Starting Materials": ["2-aminopyridine", "3-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 equiv) slowly with stirring. The reaction mixture is then heated under reflux for 1-2 hours to complete the reduction reaction.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water and sodium hydroxide solution.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and petroleum ether as the eluent to obtain the pure 3-Phenylphenazopyridine product." ] } | |
CAS RN |
1168133-05-8 |
Product Name |
3-Phenylphenazopyridine |
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.342 |
IUPAC Name |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
InChI Key |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
synonyms |
3-Phenyl-5-(2-phenyldiazenyl)-2,6-pyridinediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)


![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
